Cas no 61358-25-6 (Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V))
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) Chemical and Physical Properties
Names and Identifiers
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- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- bis(4-tert-butylphenyl)iodanium,hexafluorophosphate
- BIS(4-T-BUTYL PHENYL)IODONIUM HEXAFLUOROPHOSPHATE
- B2380
- bis-(4-t-butylphenyl) iodonium hexafluorophosphate
- Bis(4-tert-Butylphenyl) iodonium hexafluorophosphate
- Bis(4-(tert-butyl)phenyl)iodonium hexafluorophosphate(V)
- BIS(4-TERT-BUTYLPHENYL)IODANIUM HEXAFLUOROPHOSPHATE
- AKOS015833789
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate, 98%
- EC 620-341-4
- Iodonium, bis(4-(1,1-dimethylethyl)phenyl)-, hexafluorophosphate(1-)
- MFCD06797070
- 61358-25-6
- T71123
- DTXSID20552278
- NS00078379
- bis(4-tert-butylphenyl)iodanium;hexafluorophosphate
- Bis(4-tert-butylphenyl)iodoniumhexafluorophosphate;
- DB-400731
- CJLLNCQWBHTSCB-UHFFFAOYSA-N
- Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V)
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- MDL: MFCD06797070
- Inchi: 1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1
- InChI Key: CJLLNCQWBHTSCB-UHFFFAOYSA-N
- SMILES: [I+](C1C=CC(=CC=1)C(C)(C)C)C1C=CC(=CC=1)C(C)(C)C.[P-](F)(F)(F)(F)(F)F
Computed Properties
- Exact Mass: 538.07200
- Monoisotopic Mass: 538.07210g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Melting Point: 174 °C
- PSA: 13.59000
- LogP: 5.79240
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) Security Information
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Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 1759 8 / PGIII
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 726206-1G |
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) |
61358-25-6 | 1g |
¥770.25 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 726206-5G |
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) |
61358-25-6 | 5g |
¥2986.59 | 2023-11-26 | ||
| TRC | B490555-10mg |
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) |
61358-25-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B490555-50mg |
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) |
61358-25-6 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B490555-100mg |
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) |
61358-25-6 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B834860-1g |
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate |
61358-25-6 | 98% | 1g |
988.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2380-5g |
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) |
61358-25-6 | 98.0%(LC&T) | 5g |
¥2990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2380-1g |
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) |
61358-25-6 | 98.0%(LC&T) | 1g |
¥1130.0 | 2022-05-30 | |
| abcr | AB171136-1 g |
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate, 98%; . |
61358-25-6 | 98% | 1 g |
€66.00 | 2023-07-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2380-1G |
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate |
61358-25-6 | >98.0%(T)(HPLC) | 1g |
¥690.00 | 2024-04-16 |
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) Suppliers
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) Related Literature
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Paul Hermes,Andrea Hermsen,Martin J?ger,Jochen S. Gutmann,Veronika Strehmel,Bernd Strehmel Polym. Chem. 2022 13 4879
Additional information on Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V)
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V): A Comprehensive Overview
Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V), with the CAS number 61358-25-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This organometallic compound, characterized by its unique structural and electronic properties, has garnered attention for its potential applications in various scientific domains, including catalysis, material science, and pharmaceutical development.
The molecular structure of Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) consists of an iodine center coordinated to two bulky 4-(tert-butyl)phenyl groups, with a hexafluorophosphate counterion. This arrangement imparts exceptional stability and reactivity, making it a valuable tool in synthetic chemistry. The presence of the bulky tert-butyl groups enhances steric hindrance, which can be leveraged to control reaction pathways and selectivity in complex synthetic processes.
In recent years, Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) has been explored as a catalyst in various organic transformations. Its ability to facilitate cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, has been particularly noteworthy. These reactions are crucial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The compound's high oxidative stability allows it to participate in multiple catalytic cycles without degradation, making it an efficient and sustainable choice for industrial applications.
Moreover, the hexafluorophosphate anion plays a critical role in stabilizing reactive intermediates and transition states. This feature is particularly useful in polymerization reactions, where precise control over reaction kinetics is essential. Recent studies have demonstrated its effectiveness in the polymerization of olefins and other monomers, leading to the development of novel materials with tailored properties.
The pharmaceutical industry has also shown interest in Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) due to its potential as an intermediate in drug synthesis. Its unique reactivity allows for the introduction of complex functional groups into molecular frameworks, which is essential for designing bioactive compounds. For instance, it has been employed in the synthesis of heterocyclic compounds that exhibit promising biological activity. Ongoing research aims to harness its capabilities for the development of new therapeutic agents targeting various diseases.
From a material science perspective, this compound has been investigated for its role in enhancing the performance of organic electronic devices. Its ability to act as a charge transfer mediator makes it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced technologies. The incorporation of Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) into these devices has been shown to improve efficiency and stability, contributing to the advancement of next-generation electronic systems.
The synthesis of Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) involves carefully controlled reactions to ensure high yield and purity. The process typically starts with the reaction of iodobenzene derivatives with tert-butanol under acidic conditions, followed by treatment with hexafluorophosphoric acid. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research and industrial use.
In conclusion, Bis(4-(tert-butyl)phenyl)iodonium Hexafluorophosphate(V) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural and electronic properties make it an invaluable tool for catalysis, material science, and pharmaceutical development. As research continues to uncover new applications and refine synthetic methods, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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